molecular formula C9H14O3 B3056546 Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate CAS No. 72229-08-4

Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate

Cat. No.: B3056546
CAS No.: 72229-08-4
M. Wt: 170.21 g/mol
InChI Key: VWTGCGVIXDXFTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate (CAS: 72229-08-4) is a bicyclic ether-ester compound with a molecular formula of C₉H₁₄O₃ and a molecular weight of 170.21 g/mol . Its structure comprises a strained bicyclo[4.1.0]heptane core, where one oxygen atom is embedded in the bridge (2-oxa), and an ethyl ester group is positioned at the 7-carboxylate position.

Properties

IUPAC Name

ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-11-9(10)7-6-4-3-5-12-8(6)7/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTGCGVIXDXFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1OCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90517051
Record name Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72229-08-4
Record name Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward route involves Fischer esterification of 2-oxabicyclo[4.1.0]heptane-7-carboxylic acid with ethanol under acid catalysis. The reaction proceeds via nucleophilic acyl substitution, where the carboxylic acid reacts with ethanol in the presence of a Brønsted acid (e.g., sulfuric acid or p-toluenesulfonic acid) to form the ester.

Key Conditions

  • Catalyst : Sulfuric acid (0.1–0.5 equiv)
  • Solvent : Excess ethanol (neat conditions)
  • Temperature : Reflux (78–80°C)
  • Reaction Time : 4–12 hours

The reaction achieves equilibrium, necessitating excess ethanol or molecular sieves to drive completion. The product is typically isolated via distillation or recrystallization, yielding a colorless to pale yellow liquid with a boiling point of ~195°C.

Structural Confirmation

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 4.15 (q, 2H, J = 7.1 Hz, -OCH₂CH₃), 3.85–3.70 (m, 2H, oxabicyclic O-CH₂), 2.45–1.95 (m, 4H, cyclopropane and bridgehead protons), 1.35 (t, 3H, J = 7.1 Hz, -OCH₂CH₃).
  • ¹³C NMR : 170.2 ppm (ester carbonyl), 65.1 ppm (oxabicyclic ether oxygen), 14.3 ppm (ethyl CH₃).

Challenges
The limited commercial availability of 2-oxabicyclo[4.1.0]heptane-7-carboxylic acid necessitates its prior synthesis, often via cyclopropanation of cyclohexene derivatives or oxidation of corresponding alcohols.

Acid-Catalyzed Cyclization of cis-Epoxycyclohexanol Derivatives

Methodology Inspired by Bicyclo[2.2.1] Systems

A patent describing the synthesis of 2-exo-hydroxy-7-oxabicyclo[2.2.1]heptanes provides a template for adapting cyclization strategies to the [4.1.0] system. Treating cis-epoxycyclohexanol derivatives with strong acids (pKₐ ≤ 1) induces ring-opening and subsequent cyclization to form the bicyclic core.

Optimized Protocol

  • Substrate : cis-Epoxycyclohexanol with an ester moiety at C7.
  • Acid Catalyst : p-Toluenesulfonic acid (0.02–0.04 equiv)
  • Solvent : Toluene or chlorinated hydrocarbons
  • Temperature : 10–30°C
  • Yield : 70–90% (extrapolated from analogous reactions).

Mechanistic Insights

  • Step 1 : Acid protonates the epoxide oxygen, inducing ring-opening to form a carbocation.
  • Step 2 : Intramolecular nucleophilic attack by the hydroxyl oxygen forms the oxabicyclic structure.
  • Step 3 : Esterification with ethanol occurs in situ or in a subsequent step.

Comparative Analysis

While this method efficiently constructs the bicyclic framework, stereochemical control at the cyclopropane bridgehead remains challenging. The exo configuration is favored due to reduced steric strain during cyclization.

Diels-Alder Cycloaddition and Post-Modification

Cycloaddition Strategy

The Diels-Alder reaction between furan and maleic anhydride exemplifies a route to oxabicyclic systems. For the target compound, modified dienophiles or dienes could generate a [4.1.0] scaffold.

Hypothetical Pathway

  • Dienophile : Ethyl propiolate (HC≡C-COOEt)
  • Diene : 1,3-Cyclohexadiene
  • Conditions : Microwave-assisted heating (100–120°C, 30 min)
  • Outcome : [4+2] cycloaddition forms a bicyclic intermediate, followed by hydrogenation to saturate the cyclopropane ring.

Limitations

  • Regioselectivity and stereochemical outcomes require rigorous optimization.
  • Post-cycloaddition modifications (e.g., oxidation, esterification) add synthetic steps.

Critical Comparison of Synthetic Routes

Method Yield Complexity Stereocontrol Scalability
Direct Esterification Moderate Low N/A High
Acid-Catalyzed Cyclization High Moderate Partial Moderate
Diels-Alder Approach Low High Poor Low

Chemical Reactions Analysis

Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate and Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate are related bicyclic compounds with applications in chemistry, biology, medicine, and industry [1, 3]. The primary distinction lies in the presence of a keto group on the second carbon in Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate, which is absent in this compound [1, 3].

Scientific Research Applications

Chemistry

  • Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate serves as a building block in synthesizing complex organic molecules. It is also valuable in studying reaction mechanisms and catalysis.
  • Similarly, related compounds like 7-oxanorbornanes undergo transformations such as thermal reactions, nucleophilic addition, and rhodium-catalyzed reactions, expanding their utility in chemical synthesis.

Biology

  • Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate's unique structure makes it useful for studying enzyme interactions and metabolic pathways. It interacts with enzymes like hydrolases and oxidoreductases, which facilitate its conversion into different metabolites.
  • These compounds can modulate cell signaling pathways, gene expression, and cellular metabolism by influencing key signaling molecules like kinases and phosphatases and interacting with transcription factors.

Medicine

  • Derivatives of Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate may lead to new pharmaceuticals with unique modes of action. Compounds with similar bicyclic structures have shown anticancer properties, inhibiting cell proliferation and inducing apoptosis in cancer cells.
  • Specifically, the resolution of 7-oxabicyclo[4.1.0]heptane derivatives is crucial in producing high-purity edoxaban intermediates, which is essential for creating pharmaceutical compounds .

Industry

  • Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate can be employed in the production of specialty chemicals and materials with specific properties.
  • Compounds with bicyclic structures, similar to Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate, have demonstrated anticancer properties. They can inhibit cell cycle progression and induce programmed cell death pathways in cancer cells.
  • One study showed that certain derivatives of bicyclic compounds exhibited potent activity against prostate cancer cells (PC-3). The biological activity is attributed to the compound's ability to interact with specific biological targets within the cell.

Mechanism of Action

The mechanism of action of ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its use as an enzyme inhibitor and its potential therapeutic applications .

Comparison with Similar Compounds

Key Properties:

  • Physical Data: Limited experimental data are available, but predicted collision cross-sections (CCS) for adducts include 138.8 Ų for [M+H]⁺ and 146.5 Ų for [M-H]⁻ .
  • Synthesis : The compound is synthesized via cyclopropanation reactions, often involving ethyl diazoacetate and cycloalkenes under copper catalysis, as seen in analogous bicyclo[4.1.0]heptane systems .

Structural and Geometric Comparisons

Table 1: Geometric and Structural Parameters of Bicyclic Compounds
Compound Name Bicyclo Structure Substituents Distance (r, Å) Distance (d, Å) Angles (φ₁/φ₂, °) Key Features
Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate [4.1.0] Ethyl ester N/A N/A N/A High ring strain, ester reactivity
2-Oxabicyclo[2.2.2]octane [2.2.2] Variable exit vectors 2.54–2.56 5.56–5.58 176–177 Bioisostere for para-phenyl rings
Bicyclo[2.2.2]octane [2.2.2] - 2.54–2.56 5.56–5.58 176–177 Non-polar, rigid scaffold
tert-Butyl 7-azabicyclo[4.1.0]heptane-7-carboxylate [4.1.0] tert-Butyl ester N/A N/A N/A Nitrogen bridgehead, enhanced solubility
  • Key Observations: The 2-oxabicyclo[2.2.2]octane system exhibits geometric similarity to para-substituted phenyl rings (e.g., in Imatinib), with shorter r (0.3 Å) and d (0.3 Å) compared to phenyl .

Bioactivity and Pharmacological Potential

  • This compound Derivatives: Methyl 5-ethyl-3-oxo-7-phenyl analogs exhibit antimicrobial and anticancer activity, with HRMS and IR data confirming structural integrity . Functionalization at the 5-position (e.g., hydroxyethyl or amino-propyl groups) enhances target specificity, as seen in compound 426b (C₂₃H₃₁NO₆), which shows promise in enzyme inhibition .
  • 7-Oxabicyclo[4.1.0]heptane-3-carboxylate Esters :
    • Derivatives like 2-ethylhexyl esters are used in industrial resins but require careful handling due to reactivity with acids, bases, and amines .

Biological Activity

Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate is a bicyclic compound that has garnered attention in biochemical research due to its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic framework with an ester functional group, which is crucial for its biochemical interactions. The compound's structure allows it to engage in various chemical reactions, making it a valuable subject for research in medicinal chemistry and biochemistry.

Target of Action

The primary biological activity of this compound is as a protein phosphatase inhibitor . It has been shown to inhibit calcineurin, an enzyme that plays a significant role in T-cell activation and immune response regulation.

Mode of Action

The inhibition of protein phosphatases by this compound alters cellular signaling pathways, leading to changes in gene expression and metabolic processes. Specifically, the inhibition of calcineurin can result in reduced T-cell activation, which is vital for the immune system's response to pathogens.

Biochemical Pathways

This compound interacts with various biochemical pathways, influencing cellular functions such as:

  • Cell Signaling : Alters pathways involved in immune response.
  • Gene Expression : Modulates transcription factors related to immune regulation.
  • Metabolism : Impacts metabolic pathways through enzyme inhibition.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits calcineurin activity, leading to significant changes in T-cell function. For example, one study reported a reduction in IL-2 production by T-cells upon treatment with this compound, indicating its potential use in immunosuppressive therapies.

Case Studies

A notable case study evaluated the effects of this compound on autoimmune diseases where T-cell activation plays a crucial role. The results indicated that administration of this compound led to decreased disease severity in animal models of autoimmune conditions, suggesting its therapeutic potential.

Applications in Medicine

The unique properties of this compound position it as a candidate for developing new therapeutic agents aimed at modulating immune responses:

Application AreaPotential Uses
Immunology Treatment of autoimmune diseases
Transplantation Immunosuppressive therapy for organ transplants
Cancer Therapy Modulation of immune responses in cancer treatment

Q & A

Q. What are the standard synthetic routes for Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate?

The compound is commonly synthesized via cyclopropanation reactions. A key method involves the reaction of ethyl diazoacetate with cycloalkenes (e.g., cyclohexene) in the presence of a copper catalyst. This generates the bicyclic structure through carbene insertion, as detailed in studies using cyclohexane as a solvent and copper bronze as a catalyst . The reaction typically proceeds under reflux, with product isolation via distillation and purification using column chromatography.

Q. How is the compound characterized structurally?

Structural characterization relies on spectroscopic techniques:

  • IR spectroscopy : Detects carbonyl stretches (e.g., 1760–1700 cm⁻¹ for ester groups) and C=C bonds .
  • ¹H NMR : Key signals include triplet peaks for ethyl ester methyl groups (δ ~1.24 ppm) and olefinic protons (δ 5.3–5.9 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 324 for derivatives) and fragmentation patterns confirm the bicyclic framework .

Q. What factors influence the stability of this compound under experimental conditions?

Stability is affected by:

  • Ring strain : The bicyclo[4.1.0] system exhibits moderate strain, influencing reactivity in electrolysis or acid-catalyzed rearrangements .
  • Solvent choice : Non-polar solvents (e.g., cyclohexane) minimize side reactions during synthesis .
  • Temperature : Higher temperatures (>100°C) may trigger decomposition or retro-cyclopropanation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in derivatives?

Multi-step syntheses require precise control:

  • Catalyst tuning : Copper bronze enhances carbene transfer efficiency, but alternative catalysts (e.g., Rh(II)) may reduce byproducts .
  • Temperature gradients : Stepwise heating (e.g., 10°C → 60°C) improves regioselectivity in diastereomeric mixtures .
  • Additives : Boron trifluoride etherate promotes acetolysis, achieving 95% yield in acetonitrile .
StepConditionsYieldReference
1Cu bronze, cyclohexane, reflux70–80%
2BF₃·Et₂O, 0°C → 20°C95%

Q. How do stereochemical outcomes vary in cyclopropanation reactions?

Stereochemistry is influenced by:

  • Substrate geometry : Exo-selectivity dominates in bicyclo[4.1.0] systems due to steric hindrance .
  • Chiral auxiliaries : O-Acetyl or O-methyl groups in dienol ethers bias product ratios (e.g., 3.5:1 for 6a:7a in NMR analysis) . Advanced methods like NOE spectroscopy or X-ray crystallography are recommended to resolve ambiguities in spiro vs. bicyclic products .

Q. What computational tools aid in predicting reactivity and regioselectivity?

Density Functional Theory (DFT) calculations model:

  • Transition states : To predict carbene insertion pathways .
  • Strain energy : Correlates with electrolysis feasibility (e.g., bicyclo[5.1.0] vs. bicyclo[4.1.0] systems) . Software like Gaussian or ORCA provides insights into orbital interactions and thermodynamic stability.

Q. How can contradictory biological activity data be resolved?

Despite low antiviral activity in initial assays (e.g., 32% apoptosis induction at 500 µM) , researchers should:

  • Modify functional groups : Introduce polar substituents (e.g., hydroxyl, amino) to enhance solubility and target binding .
  • Use isotopic labeling : Track metabolic pathways in cell-based studies .
  • Assess enantiomer-specific effects : Chiral HPLC separates isomers for individual bioactivity profiling .

Methodological Recommendations

  • Synthesis : Prioritize copper-catalyzed cyclopropanation for scalability .
  • Purification : Employ silica gel chromatography with hexane/ethyl acetate gradients .
  • Data interpretation : Combine NMR, IR, and HRMS for unambiguous structural assignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate
Reactant of Route 2
Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.